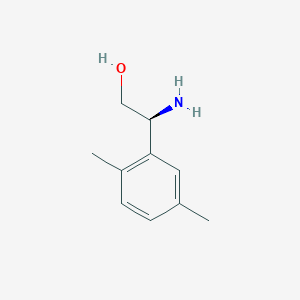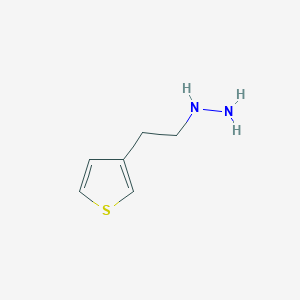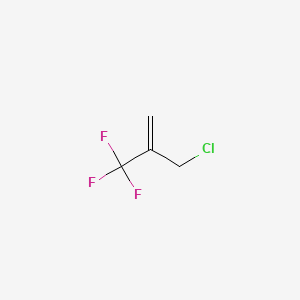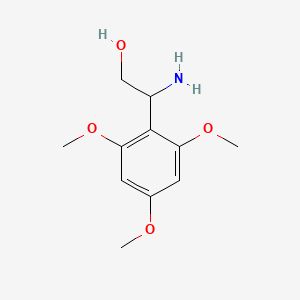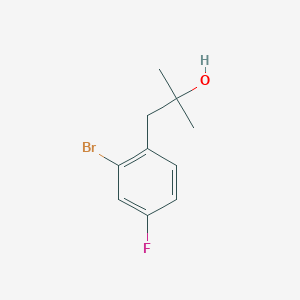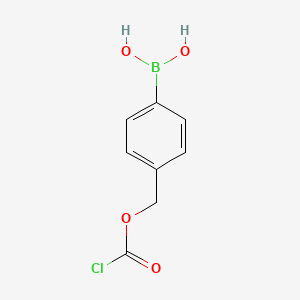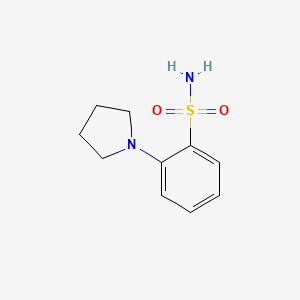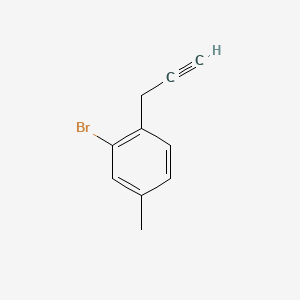
2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C10H9Br It is a derivative of benzene, where a bromine atom is substituted at the second position, a methyl group at the fourth position, and a prop-2-yn-1-yl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene typically involves the reaction of 2-bromo-4-methylphenol with propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction conditions are optimized to achieve high yields, typically ranging from 53% to 85% .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The prop-2-yn-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Coupling Reactions: Palladium catalysts and copper(I) iodide (CuI) are used in Sonogashira coupling reactions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Coupling: Formation of complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The prop-2-yn-1-yl group can undergo metabolic transformations, resulting in active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar structure but with an oxygen atom linking the prop-2-yn-1-yl group.
2-Bromo-6-(prop-2-yn-1-yloxy)naphthalene: Contains a naphthalene ring instead of a benzene ring.
4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Contains a sulfonamide group instead of a bromine atom
Uniqueness
2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of the bromine atom and the prop-2-yn-1-yl group allows for diverse chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C10H9Br |
|---|---|
Molekulargewicht |
209.08 g/mol |
IUPAC-Name |
2-bromo-4-methyl-1-prop-2-ynylbenzene |
InChI |
InChI=1S/C10H9Br/c1-3-4-9-6-5-8(2)7-10(9)11/h1,5-7H,4H2,2H3 |
InChI-Schlüssel |
IHHPKXALUDLGJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CC#C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


